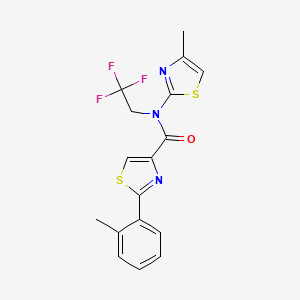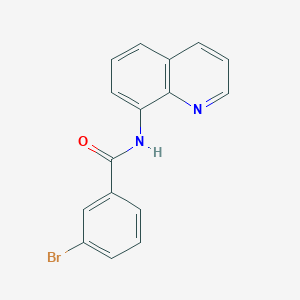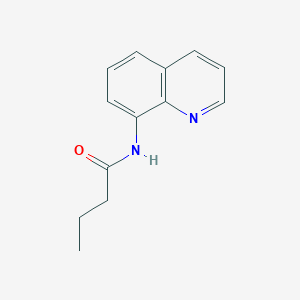![molecular formula C18H15Cl2N3O2 B7646919 N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)
N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP). C646 has been extensively studied for its potential therapeutic applications in cancer treatment, inflammation, and metabolic disorders. In
科学的研究の応用
N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment, inflammation, and metabolic disorders. In cancer treatment, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound also induces apoptosis in cancer cells and sensitizes cancer cells to chemotherapy. Inflammation is a key component of many diseases, including autoimmune diseases, cardiovascular diseases, and neurodegenerative diseases. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In metabolic disorders, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
作用機序
N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide targets the histone acetyltransferase p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP). These proteins play important roles in gene expression by acetylating histones and transcription factors. This compound inhibits the acetyltransferase activity of PCAF and CBP, leading to changes in gene expression. This compound also inhibits the acetylation of non-histone proteins, such as p53 and NF-κB, which are involved in cell cycle regulation and inflammation, respectively.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and sensitizes cells to chemotherapy. In inflammation, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB. In metabolic disorders, this compound improves glucose tolerance and insulin sensitivity by increasing the expression of genes involved in glucose metabolism.
実験室実験の利点と制限
N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target proteins, PCAF and CBP, and is highly selective. This compound also has good pharmacokinetic properties, including good solubility and stability. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and side effects are not well understood. It also has limited bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on non-histone proteins. Additionally, future research could focus on developing more potent and selective inhibitors of PCAF and CBP, based on the structure of this compound. Finally, more studies are needed to evaluate the long-term toxicity and side effects of this compound in vivo.
合成法
The synthesis of N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method was first reported by Bowers et al. in 2010. The reaction involves the condensation of 3-chloro-4-nitroaniline with 3-chlorobenzyl alcohol in the presence of sodium ethoxide to form the intermediate 3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methoxy]aniline. The intermediate is then treated with acetic anhydride and triethylamine to form the final product, this compound.
特性
IUPAC Name |
N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-11(24)23-14-5-6-16(15(20)8-14)21-10-18-22-9-17(25-18)12-3-2-4-13(19)7-12/h2-9,21H,10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXZECLEMRUEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NCC2=NC=C(O2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)




![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)
![3-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7646916.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-methylpropanamide](/img/structure/B7646921.png)
![2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)
![1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7646940.png)